Tert-butyl isothiazol-3-ylcarbamate
Overview
Description
Molecular Structure Analysis
Tert-butyl isothiazol-3-ylcarbamate has a molecular formula of C8H12N2O2S . It contains a total of 25 bonds, including 13 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 1 double bond, 5 aromatic bonds, 1 five-membered ring, 1 (thio-) carbamate (aromatic), and 1 Isothiazole .Physical And Chemical Properties Analysis
Tert-butyl isothiazol-3-ylcarbamate has a density of 1.2±0.1 g/cm3, a boiling point of 238.1±13.0 °C at 760 mmHg, and a flash point of 97.8±19.8 °C . It has a molar refractivity of 46.5±0.3 cm3, a polar surface area of 64 Å2, and a molar volume of 154.5±3.0 cm3 .Scientific Research Applications
Structural Characterization and Synthesis
- NMR Characterization : Tert-butyl isothiazol-3-ylcarbamate has been characterized structurally using 2D heteronuclear NMR experiments, providing detailed insights into its molecular structure (Aouine et al., 2016).
- Synthesis Methods : The compound has been synthesized in various forms, demonstrating its versatility in chemical synthesis. For example, a practical and scalable synthesis of a related compound, tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, was developed as part of the manufacture of a lymphocyte function-associated antigen 1 inhibitor (Li et al., 2012).
Chemical Reactions and Transformations
- Intramolecular Cyclization : Tert-butyl isothiazol-3-ylcarbamate is involved in intramolecular cyclization reactions, which are significant for the synthesis of isothiazoles, a class of compounds with various applications (Li et al., 2021).
- Diels-Alder Reaction : It has been utilized in the Diels-Alder reaction, a key method in organic synthesis, to create complex molecular structures (Padwa et al., 2003).
Crystal Structure Analysis
- Crystal Packing Analysis : Studies have been conducted on the crystal structure of related tert-butyl carbamates, which offer insights into molecular interactions and packing in solid states (Dawa El Mestehdi et al., 2022).
Miscellaneous Applications
- Synthesis of Aryl Isothiazoles : Tert-butyl isothiazol-3-ylcarbamate has been used in the synthesis of 3-substituted aryl isothiazoles, showcasing its role in the creation of diverse chemical entities (Xu et al., 2016).
- Reactivity Studies : Studies on the reactivity of related N-carbamates, such as N-(3-thienyl)carbamates, highlight the diverse chemical reactions and pathways involving tert-butyl isothiazol-3-ylcarbamate and its analogs (Brugier et al., 2001).
Safety And Hazards
properties
IUPAC Name |
tert-butyl N-(1,2-thiazol-3-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-8(2,3)12-7(11)9-6-4-5-13-10-6/h4-5H,1-3H3,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDQPAFHESRAVIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NSC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl isothiazol-3-ylcarbamate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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